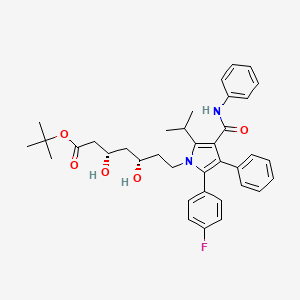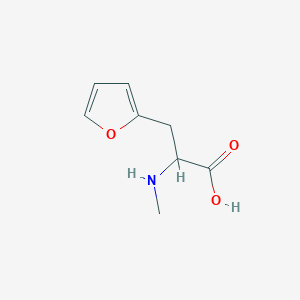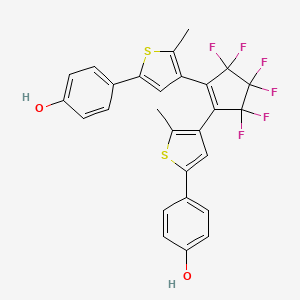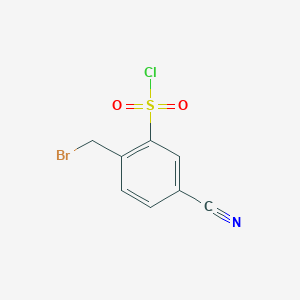
2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride is an organic compound that features a benzene ring substituted with a bromomethyl group, a cyano group, and a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride typically involves multiple steps. One common method starts with the bromination of a suitable benzene derivative to introduce the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The sulfonyl chloride group can be oxidized to form sulfonic acids
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium iodide, typically under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed
Major Products
Substitution: Products include various substituted benzene derivatives.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the sulfonic acid derivative
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for various studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive towards nucleophiles, while the sulfonyl chloride group can act as an electrophile in various reactions. These interactions facilitate the formation of new chemical bonds and the modification of existing molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-5-cyanobenzenesulfonyl chloride
- 2-(Iodomethyl)-5-cyanobenzenesulfonyl chloride
- 2-(Bromomethyl)-4-cyanobenzenesulfonyl chloride
Uniqueness
2-(Bromomethyl)-5-cyanobenzenesulfonyl chloride is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both a bromomethyl and a cyano group on the benzene ring provides a unique combination of reactivity that is not found in many other compounds .
Propiedades
Fórmula molecular |
C8H5BrClNO2S |
|---|---|
Peso molecular |
294.55 g/mol |
Nombre IUPAC |
2-(bromomethyl)-5-cyanobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H5BrClNO2S/c9-4-7-2-1-6(5-11)3-8(7)14(10,12)13/h1-3H,4H2 |
Clave InChI |
KQORGSFIQKLKLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)S(=O)(=O)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


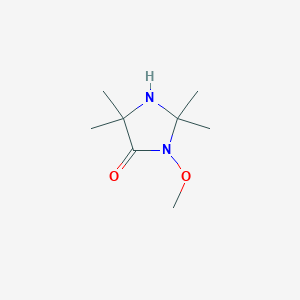
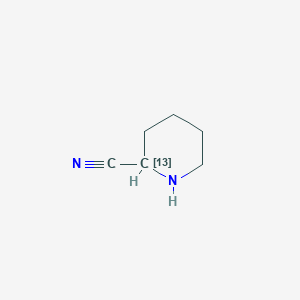
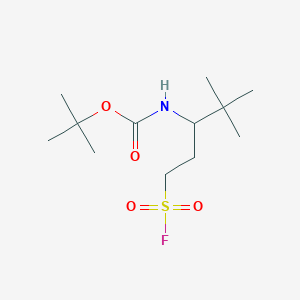



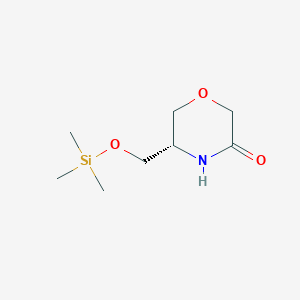


![Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B12949553.png)
